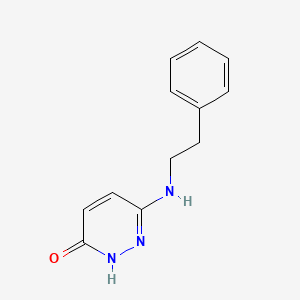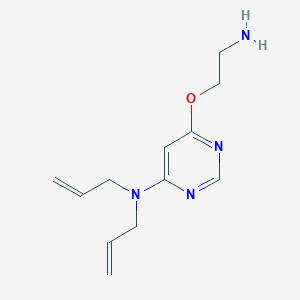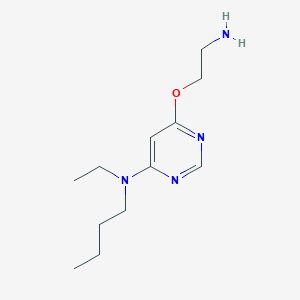
2-(3-(difluorometil)fenoxi)-N-metiletan-1-amina
Descripción general
Descripción
2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Productos Naturales
Los compuestos de difluorometilo se utilizan en la síntesis de productos naturales complejos debido a su capacidad para introducir átomos de flúor en las moléculas, lo que puede alterar significativamente las propiedades físicas, químicas y biológicas de estos compuestos .
Funcionalización Farmacéutica
En la investigación farmacéutica, los grupos difluorometilo son valiosos para la funcionalización en etapas tardías, lo que permite la modificación de fármacos existentes para mejorar su eficacia o reducir los efectos secundarios .
Síntesis de Polímeros
Estos compuestos juegan un papel en la síntesis de polímeros, donde la introducción de flúor puede conducir a materiales con propiedades mejoradas como una mayor estabilidad térmica y resistencia química .
Descubrimiento de Fármacos
Los grupos difluorometilo son importantes en el descubrimiento de fármacos por su capacidad para imitar las características de unión de hidrógeno de los grupos hidroxilo, al mismo tiempo que son metabólicamente más estables .
Ciencia de Materiales
Estudios de Catálisis
Aplicaciones Biológicas
Los compuestos que contienen grupos difluorometilo han mostrado una aplicación prometedora en el campo biológico, como fungicidas con buena actividad inhibitoria .
Ciencias de la Vida y Ciencias de los Materiales
La introducción de átomos de flúor y fragmentos fluorados en moléculas orgánicas es significativa en las aplicaciones relacionadas con las ciencias de la vida y la ciencia de los materiales debido a las propiedades únicas que imparten los átomos de flúor .
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,10,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUXGMUDMALCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethoxy-6-azaspiro[3.4]octane](/img/structure/B1480312.png)










